Ethyl 2-((6-hydroxyhexyl)oxy)acetate
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Overview
Description
Ethyl 2-((6-hydroxyhexyl)oxy)acetate is an organic compound with the molecular formula C10H20O4. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the acetate moiety, and a hydroxyhexyl group attached to the other oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-((6-hydroxyhexyl)oxy)acetate can be synthesized through the esterification of 6-hydroxyhexanol with ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((6-hydroxyhexyl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxohexyl acetate or 6-carboxyhexyl acetate.
Reduction: Formation of 6-hydroxyhexanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((6-hydroxyhexyl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-((6-hydroxyhexyl)oxy)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-((6-hydroxyhexyl)oxy)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the hydroxyhexyl group.
6-Hydroxyhexyl acetate: Similar structure but with a different ester group.
Hexyl acetate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C10H20O4 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl 2-(6-hydroxyhexoxy)acetate |
InChI |
InChI=1S/C10H20O4/c1-2-14-10(12)9-13-8-6-4-3-5-7-11/h11H,2-9H2,1H3 |
InChI Key |
NKEHQHHZFGVNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCCCCCO |
Origin of Product |
United States |
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